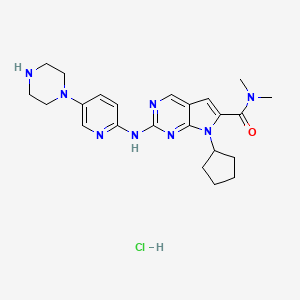

Ribociclib hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSIQPIKASMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211443-80-9 | |

| Record name | Ribociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ribociclib Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanism of ribociclib hydrochloride, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). We will explore its core signaling pathway, summarize key preclinical and clinical data, detail common mechanisms of resistance, and provide standardized protocols for relevant experimental validation.

Core Mechanism of Action: Reinstating Cell Cycle Control

Ribociclib's primary anti-tumor activity stems from its ability to restore a critical checkpoint in the cell cycle, which is frequently dysregulated in cancer.[1] It is a selective, ATP-competitive inhibitor of CDK4 and CDK6.[2]

The Cyclin D-CDK4/6-Rb Pathway

In normal cell physiology, progression from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle is tightly controlled by the Retinoblastoma protein (Rb).[3][4]

-

Activation: Mitogenic signals stimulate the production of D-type cyclins.

-

Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.[5]

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates and inactivates the Rb tumor suppressor protein.[5][6]

-

E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.[7]

-

S-Phase Entry: Free E2F promotes the transcription of genes essential for DNA replication, driving the cell into the S phase.[4][8]

In many hormone receptor-positive (HR+) breast cancers, this pathway is hyperactivated, often due to the overexpression of Cyclin D1, leading to uncontrolled cell proliferation.[5][6]

Ribociclib's Point of Intervention

Ribociclib specifically targets the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[7] This maintains Rb in its active, hypophosphorylated state. Active Rb sequesters the E2F transcription factor, blocking the expression of S-phase genes and inducing a G1 cell cycle arrest.[2][7][9] This halt in proliferation effectively inhibits the growth of tumor cells.[10]

Quantitative Preclinical Data

Ribociclib demonstrates high selectivity and potent activity against CDK4 and CDK6 in various preclinical models.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | CDK4/cyclin D1 | 10 nM | [2] |

| CDK6/cyclin D3 | 39 nM | [2] | |

| CDK1/cyclin B | >10,000 nM | [2] | |

| Mean IC₅₀ | Neuroblastoma Cell Lines (sensitive) | 307 nM | [2] |

| IC₅₀ Range | Renal Cell Carcinoma (RCC) Lines | 76 - 280 nM | [8] |

Clinical Efficacy in HR+/HER2- Breast Cancer

Ribociclib, in combination with endocrine therapy, has shown significant clinical benefit in patients with HR+/HER2- breast cancer across different disease stages.

Table 2: Key Efficacy Data from Phase 3 Clinical Trials

| Trial Name | Setting | Treatment Arms | Key Endpoint | Result | Reference |

| NATALEE | Adjuvant Early Breast Cancer | Ribociclib + NSAI vs. NSAI alone | 3-Year Invasive Disease-Free Survival (iDFS) | 90.8% vs. 88.0% | [11] |

| 5-Year iDFS | 85.5% vs. 81.0% | [11] | |||

| iDFS Hazard Ratio (HR) | 0.716 | [11] | |||

| WSG ADAPTcycle | Neoadjuvant Early Breast Cancer | Ribociclib + ET vs. Chemotherapy | Pathologic Complete Response (pCR) | 5.7% vs. 7.1% (p=0.542) | [12] |

| AMALEE | Advanced Breast Cancer | Ribociclib 400mg + NSAI vs. 600mg + NSAI | Median Progression-Free Survival (PFS) | 26.9 months vs. 25.1 months | [13] |

| Overall Response Rate (ORR) | 48.9% vs. 56.1% | [13] |

NSAI: Non-steroidal aromatase inhibitor; ET: Endocrine Therapy

Mechanisms of Resistance

Despite the success of CDK4/6 inhibitors, both intrinsic and acquired resistance can occur. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

Loss of Rb Function: Inactivation or loss of the RB1 gene eliminates the target of CDK4/6, rendering the inhibitor ineffective as the cell cycle checkpoint is already lost.[14][15]

-

Bypass Signaling Pathways: Upregulation of alternative pathways can bypass the G1 block.

-

Cyclin E-CDK2 Axis: Overexpression of Cyclin E can activate CDK2, which can also phosphorylate Rb, thereby promoting S-phase entry independently of CDK4/6.[4]

-

PI3K/Akt/mTOR Pathway: Activation of this pathway can promote cell proliferation and survival, overriding the cytostatic effects of ribociclib.[15][16]

-

-

Receptor Tyrosine Kinase (RTK) Activation: Amplification of RTKs like FGFR1 has been associated with a lower progression-free survival in patients treated with ribociclib.[15][16]

References

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Ribociclib: MedlinePlus Drug Information [medlineplus.gov]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. onclive.com [onclive.com]

- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 14. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]

- 15. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]

- 16. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

The Core Inhibitory Activity of Ribociclib Hydrochloride on CDK4/6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism and inhibitory activity of ribociclib hydrochloride (LEE011), a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Ribociclib is a critical therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Mechanism of Action: G1 Phase Cell Cycle Arrest

Ribociclib's therapeutic effect is derived from its potent and selective inhibition of CDK4 and CDK6, key enzymes in cell cycle regulation.[3]

In the normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[4] This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle, thereby committing the cell to division.[4][5]

Ribociclib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase entry genes, leading to a halt in cell cycle progression at the G1/S checkpoint.[5] This induced G1 arrest effectively stops the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway for growth.

Quantitative Inhibitory Activity

Ribociclib demonstrates high potency and selectivity for CDK4 and CDK6 over other cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Table 1: Biochemical Inhibitory Potency of Ribociclib

| Target Enzyme | IC50 Value (nM) | Reference(s) |

| CDK4 / Cyclin D1 | 10 | [2][3][4] |

| CDK6 / Cyclin D3 | 39 - 40 | [3][4] |

Note: IC50 values can vary slightly based on experimental conditions.

Table 2: Cellular Antiproliferative Activity of Ribociclib (72h treatment)

| Cell Line | Cancer Type | Key Genetic Feature | IC50 Value (µM) | Reference(s) |

| CDK4-Dependent | ||||

| JeKo-1 | Mantle Cell Lymphoma | CCND1 Translocation | 0.08 ± 0.01 | [2] |

| CAMA-1 | Breast Cancer (HR+) | ER+ | 0.11 ± 0.02 | [2] |

| MCF-7 | Breast Cancer (HR+) | ER+ | 0.11 ± 0.01 | [2] |

| T47D | Breast Cancer (HR+) | ER+ | 0.17 ± 0.02 | [2] |

| CDK6-Dependent | ||||

| SEM | Acute Lymphoblastic Leukemia | - | 0.70 ± 0.05 | [2] |

| REH | Acute Lymphoblastic Leukemia | - | 0.77 ± 0.10 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | - | 1.05 ± 0.12 | [2] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | - | 1.20 ± 0.16 | [2] |

| TNBC | ||||

| MDA-MB-453 | Triple-Negative Breast Cancer | AR+, RB-proficient | 49.0 ± 0.6 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | AR-, RB-proficient | 68.0 ± 2.7 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | AR-, RB-negative | 72.0 ± 3.6 | [5] |

Note: Cellular IC50 values are typically higher than biochemical IC50s and are highly dependent on the cell line, its genetic background (e.g., Rb status), and assay duration.[2][5]

Experimental Protocols

The characterization of ribociclib's activity relies on a series of standardized biochemical and cellular assays.

Biochemical Kinase Activity Assay (IC50 Determination)

This assay quantifies the direct inhibition of purified CDK4/6 enzymes by ribociclib.

Objective: To determine the concentration of ribociclib required to inhibit 50% of CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymatic activity.

Materials:

-

Purified, recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Substrate: A peptide or protein fragment containing the Rb phosphorylation site (e.g., GST-Rb).

-

ATP, [γ-³²P]ATP, or a system for non-radioactive detection.

-

Ribociclib hydrochloride, serially diluted.

-

Kinase assay buffer (containing MgCl₂, DTT, etc.).

-

96-well plates.

-

Scintillation counter or plate reader for detection.

Methodology:

-

Reaction Setup: In each well of a 96-well plate, combine the kinase assay buffer, a fixed concentration of the CDK4/6 enzyme, and the Rb substrate.

-

Inhibitor Addition: Add serially diluted concentrations of ribociclib (e.g., from 0.1 nM to 10 µM) or a vehicle control (DMSO) to the wells. Incubate for 15-20 minutes at room temperature to allow inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP, often spiked with [γ-³²P]ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper or filters. Wash extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter.

-

Non-Radioactive Method: Use a system like ADP-Glo™, which measures ADP production as a proxy for kinase activity, detected via luminescence.

-

-

Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of ribociclib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay (MTT or BrdU)

This assay measures the effect of ribociclib on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of ribociclib for inhibiting the growth of cancer cells over a defined period.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Ribociclib hydrochloride, serially diluted.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU Labeling Reagent.

-

Solubilization solution (e.g., DMSO or HCl/isopropanol) for MTT.

-

Anti-BrdU antibody and detection reagents for BrdU assay.

-

Microplate reader.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

-

Drug Treatment: Replace the medium with fresh medium containing serially diluted concentrations of ribociclib. Include vehicle-only (DMSO) control wells.

-

Incubation: Incubate the cells for a specified duration, typically 72 hours, to assess the antiproliferative effect.[7]

-

Quantification (MTT Method):

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Quantification (BrdU Method):

-

Add BrdU labeling reagent to the media for the final 2-4 hours of incubation. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.

-

Fix, permeabilize, and treat the cells to expose the incorporated BrdU.

-

Add a peroxidase-conjugated anti-BrdU antibody, followed by a substrate solution to generate a colorimetric signal.

-

Measure the absorbance with a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation. Plot this percentage against the log of ribociclib concentration to calculate the IC50.

Western Blot Analysis for Pathway Modulation

This technique confirms that ribociclib inhibits its intended target within the cell by measuring changes in protein phosphorylation and expression.

Objective: To assess the phosphorylation status of Rb (pRb) and the expression of downstream E2F target proteins after ribociclib treatment.

Materials:

-

Cancer cell lines cultured in 6-well plates or flasks.

-

Ribociclib hydrochloride.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and electrophoresis equipment.

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, anti-E2F1, anti-Actin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with ribociclib (at or above the IC50 concentration) and a vehicle control for a set time (e.g., 24 hours). Harvest the cells and lyse them on ice using lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Mix with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the desired primary antibody (e.g., anti-pRb) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times with wash buffer (TBST).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analysis: Analyze the band intensities. A decrease in the pRb signal relative to total Rb and the loading control in ribociclib-treated samples confirms on-target activity.

References

- 1. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Ribociclib Hydrochloride on Retinoblastoma (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Its mechanism of action is intrinsically linked to the regulation of the cell cycle, specifically through its impact on the phosphorylation of the retinoblastoma protein (Rb). This technical guide provides an in-depth exploration of the core mechanism of ribociclib, focusing on its effect on Rb phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Rb Phosphorylation

The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is a tightly regulated process, governed by the interplay of cyclins and cyclin-dependent kinases. In many cancer cells, the cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4]

In its active, hypophosphorylated state, the retinoblastoma protein (Rb) binds to the E2F family of transcription factors, preventing the expression of genes necessary for the G1 to S phase transition.[1] The process is initiated when mitogenic signals lead to the synthesis of D-type cyclins, which then bind to and activate CDK4 and CDK6. This active cyclin D-CDK4/6 complex then phosphorylates Rb.[4] This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors. The liberated E2F then activates the transcription of genes required for DNA replication and cell cycle progression.

Ribociclib is a selective, ATP-competitive inhibitor of CDK4 and CDK6.[5] By binding to the ATP-binding pocket of these kinases, ribociclib prevents the phosphorylation of Rb.[5] This action maintains Rb in its active, hypophosphorylated state, consequently sequestering E2F transcription factors and inducing a G1 cell cycle arrest.[1] This targeted inhibition of Rb phosphorylation is the cornerstone of ribociclib's anti-proliferative effects.

Quantitative Data: In Vitro Potency of Ribociclib

The potency of ribociclib has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the concentration of ribociclib required to inhibit 50% of a biological process, such as cell proliferation.

| Cell Line | Cancer Type | Ribociclib IC50 (nM) | Reference(s) |

| 786-O | Renal Cell Carcinoma | < 200 | [5] |

| ACHN | Renal Cell Carcinoma | < 200 | [5] |

| CaKi-2 | Renal Cell Carcinoma | > 800 | [5] |

| A498 | Renal Cell Carcinoma | > 800 | [5] |

| JeKo-1 | Mantle Cell Lymphoma | 10 ± 2 | [1] |

| CAMA-1 | Breast Cancer (HR+) | 80 ± 10 | [1] |

| MCF-7 | Breast Cancer (HR+) | 110 ± 20 | [1] |

| T47D | Breast Cancer (HR+) | 120 ± 30 | [1] |

| SEM | Acute Lymphoblastic Leukemia | 270 ± 50 | [1] |

| REH | Acute Lymphoblastic Leukemia | 460 ± 80 | [1] |

| MOLM-13 | Acute Myeloid Leukemia | 590 ± 110 | [1] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 960 ± 170 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11,000 | [6] |

| MCF-7 | Breast Cancer (HR+) | 20,000 | [6] |

| BT-549 | Triple-Negative Breast Cancer | 58,000 | [7] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 49,000 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 72,000 | [7] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as assay type and incubation time.

Biochemically, ribociclib has been shown to inhibit the enzymatic activity of CDK4/cyclin D1 and CDK6/cyclin D3 complexes with IC50 values of 10 nM and 39 nM, respectively.[5] Ribociclib exhibits a greater potency in cell lines that are dependent on CDK4 for proliferation compared to those dependent on CDK6.[1][8]

Experimental Protocols

Western Blotting for Rb Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation status of Rb in response to ribociclib treatment.

a. Cell Lysis and Protein Quantification:

-

Seed cells in a 6-well plate and treat with desired concentrations of ribociclib for 24 hours.[5]

-

Lyse the treated cells in radioimmunoprecipitation assay (RIPA) buffer on ice.[5]

-

Centrifuge the lysates to remove insoluble material.[5]

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.[5]

b. SDS-PAGE and Western Blotting:

-

Resolve equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., p-Rb Ser807/811, p-Rb Ser795) and total Rb overnight at 4°C.[5][9] Recommended antibody dilution is 1:1000.[9]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following ribociclib treatment.

a. Cell Preparation and Fixation:

-

Treat cells with ribociclib for 24 hours.[10]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least two hours at -20°C.[11]

b. Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]

-

Resuspend the cell pellet in a staining buffer containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[11]

-

Incubate in the dark at room temperature for 20 minutes or overnight at 4°C.[11][12]

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.[13]

-

Use the resulting histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]

Immunohistochemistry (IHC) for Phosphorylated Rb in Tumor Xenografts

This protocol is used to assess the in vivo effect of ribociclib on Rb phosphorylation in a tumor microenvironment.

a. Tissue Preparation:

-

Excise tumors from xenograft models treated with ribociclib or vehicle control.

-

Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

b. Staining:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.[15]

-

Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.[15]

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.[15]

-

Block non-specific antibody binding with a protein block solution.[15]

-

Incubate the sections with a primary antibody against phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C.

-

Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal using a diaminobenzidine (DAB) substrate.[16]

-

Counterstain with hematoxylin.[16]

-

Dehydrate the sections and mount with a coverslip.[16]

c. Analysis:

-

Examine the stained slides under a microscope.

-

Score the intensity and percentage of positive staining for phosphorylated Rb in the tumor cells.

Visualizations

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.

Caption: A typical in vitro experimental workflow to assess the effect of Ribociclib.

References

- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinician’s guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hca.wa.gov [hca.wa.gov]

- 4. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. PK/PD Data | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]

- 9. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 15. Improved decision making for prioritizing tumor targeting antibodies in human xenografts: Utility of fluorescence imaging to verify tumor target expression, antibody binding and optimization of dosage and application schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ribociclib Hydrochloride: A Technical Guide

Ribociclib, also known as LEE011, is a selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Developed by Novartis Institutes for BioMedical Research in collaboration with Astex Pharmaceuticals, it represents a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Ribociclib hydrochloride.

Discovery and Development

The journey to the discovery of Ribociclib began with a research collaboration between Novartis and Astex Pharmaceuticals that started in 2005.[1] The development of Ribociclib was a result of a multi-faceted drug discovery approach that involved the optimization of a non-selective compound from a different kinase program within Novartis.[6] Through extensive medicinal chemistry efforts, structure-based design, and cross-project data analysis, LEE011 (the internal designation for Ribociclib) was identified as a potent and selective CDK4/6 inhibitor.[6][7]

The development program for Ribociclib progressed rapidly from early-phase single-agent and dose-finding combination trials to a large-scale Phase 3 trial, MONALEESA-2.[4] This accelerated timeline was based on promising preliminary data from a Phase 1 trial that indicated no significant drug-drug interaction between Ribociclib and letrozole.[4] In August 2016, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Ribociclib in combination with letrozole for the treatment of HR+/HER2- advanced or metastatic breast cancer.[2] This was followed by a New Drug Application (NDA) filing with the FDA, which was granted Priority Review.[1] Ultimately, Ribociclib received its first global approval in the USA in March 2017 for use in combination with an aromatase inhibitor for the first-line treatment of postmenopausal women with HR+/HER2- advanced or metastatic breast cancer.[3][4]

Mechanism of Action: Targeting the Cell Cycle

Ribociclib exerts its anti-cancer effects by specifically targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[8][9] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[10][11]

The key steps in this pathway and the action of Ribociclib are as follows:

-

G1 Phase Progression: The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a crucial checkpoint. This transition is driven by the complex formed between cyclin D and CDK4 or CDK6.[12]

-

Rb Phosphorylation: The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][13]

-

E2F Release and Gene Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor.[10][12] The liberated E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[9][11]

-

Ribociclib's Inhibitory Action: Ribociclib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both CDK4 and CDK6.[12] This prevents the phosphorylation of Rb.[9][14]

-

Cell Cycle Arrest: By keeping Rb in its active, hypophosphorylated state, Ribociclib ensures that E2F remains sequestered, thus preventing the transcription of S-phase genes.[9] This leads to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[9][15][16]

Synthesis of Ribociclib Hydrochloride

The chemical synthesis of Ribociclib has been described in various patents and scientific literature. While multiple synthetic routes exist, a common approach involves the coupling of key intermediates.[14][17][18] A generalized synthetic scheme often involves the reaction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide with 5-(piperazin-1-yl)pyridin-2-amine.[19][20] The resulting Ribociclib free base can then be converted to its hydrochloride salt.

The process generally involves several steps, including the synthesis of the pyrrolopyrimidine core and the piperazinyl-pyridine side chain, followed by their coupling and final salt formation.[18][19]

Quantitative Preclinical and Clinical Data

The efficacy of Ribociclib has been demonstrated through extensive preclinical and clinical studies.

Preclinical Activity

Ribociclib has shown potent and selective inhibition of CDK4 and CDK6 in biochemical and cellular assays. It induces G1 cell cycle arrest in sensitive cell lines.[13][15][21]

| Assay Type | Target/Cell Line | IC₅₀ (µM) | Reference(s) |

| Biochemical Assay | CDK4/Cyclin D1 | 0.01 | [7] |

| Biochemical Assay | CDK6/Cyclin D3 | 0.04 | [7] |

| Cell Proliferation | JeKo-1 | 0.06 | [7] |

| Cell Proliferation | HK1 | 1.42 ± 0.23 | [15] |

| Cell Proliferation | HK1-LMP1 | 2.18 ± 0.70 | [15] |

| Cell Proliferation | C666-1 | 8.26 ± 0.92 | [15] |

| Cell Proliferation | NP69 | 14.67 ± 1.66 | [15] |

| Cell Proliferation | T47D | 6.23 | [22] |

Clinical Efficacy in Breast Cancer

Ribociclib, in combination with endocrine therapy, has demonstrated significant improvements in patient outcomes in large-scale clinical trials.

| Trial Name | Patient Population | Treatment Arms | Primary Endpoint | Result | Reference(s) |

| MONALEESA-2 | Postmenopausal women with HR+/HER2- advanced breast cancer | Ribociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS was 25.3 months with Ribociclib vs. 16.0 months with placebo (HR: 0.568). | [1] |

| MONALEESA-7 | Premenopausal or perimenopausal women with HR+/HER2- advanced breast cancer | Ribociclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | PFS | Median PFS was 23.8 months with Ribociclib vs. 13.0 months with placebo (HR: 0.55). | [23] |

| NATALEE | Stage II and III HR+/HER2- early breast cancer | Ribociclib + Nonsteroidal Aromatase Inhibitor (NSAI) vs. NSAI alone | Invasive Disease-Free Survival (iDFS) | At 3 years, iDFS was 90.7% with the Ribociclib combination vs. 87.6% with NSAI alone, representing a 25% reduction in the risk of invasive disease recurrence.[24] At 5 years, the absolute iDFS benefit was 4.5% (85.5% vs 81.0%).[25] | [24][25][26] |

| WSG ADAPTcycle | Intermediate-risk HR+/HER2- early breast cancer (neoadjuvant) | Ribociclib + Endocrine Therapy vs. Standard-of-Care (SOC) Chemotherapy | Pathologic Complete Response (pCR) | pCR rates were similar: 5.7% with Ribociclib + endocrine therapy vs. 7.1% with SOC chemotherapy. | [27] |

Experimental Protocols

The characterization of CDK4/6 inhibitors like Ribociclib relies on standardized biochemical and cell-based assays.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK4/6.

Methodology:

-

Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP, and the test compound (Ribociclib) at various concentrations.

-

Reaction: The enzyme, substrate, ATP, and test compound are incubated together in an appropriate assay buffer. The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and detection reagents are added. In an HTRF assay, this typically involves two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to a non-phosphorylated part of the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated substrate.

-

Signal Measurement: When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is measured using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells (e.g., T47D, a human breast cancer cell line) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with Ribociclib at a range of concentrations (serial dilutions). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: After incubation, a reagent like CellTiter-Glo® is added to each well. This reagent lyses the cells and contains a substrate (luciferin) and luciferase. The amount of ATP present, which is proportional to the number of viable cells, is measured by the luminescent signal generated by the luciferase reaction.

-

Data Analysis: The luminescence is read using a luminometer. The results are expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

Conclusion

Ribociclib hydrochloride is a testament to the success of targeted therapy in oncology. Its discovery through a focused medicinal chemistry program and its rapid clinical development have provided a crucial therapeutic option for patients with HR+/HER2- breast cancer. By selectively inhibiting CDK4 and CDK6, Ribociclib effectively halts the cell cycle in cancer cells, leading to improved patient outcomes. The ongoing investigation of Ribociclib in various other cancers and combination therapies continues to underscore its importance in the field of oncology.[8][11]

References

- 1. Astex Achieves Milestone on US FDA Filing of New Drug Application (NDA) for LEE011 (ribociclib) plus letrozole as a first-line treatment for HR+/HER2- Advanced Breast Cancer – Astex [astx.com]

- 2. novartis.com [novartis.com]

- 3. Ribociclib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Road to the discovery of ribociclib a selective CDK4/6 inhibitor for the treatment of breast cancer [morressier.com]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribociclib | CDK4 Subfamily (CDK4 & CDK6) | Tocris Bioscience [tocris.com]

- 17. Ribociclib synthesis - chemicalbook [chemicalbook.com]

- 18. longdom.org [longdom.org]

- 19. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]

- 20. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]

- 21. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. cancernetwork.com [cancernetwork.com]

- 24. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]

- 25. pharmacytimes.com [pharmacytimes.com]

- 26. Ribociclib Plus Endocrine Therapy in Hormone Receptor–Positive/ERBB2-Negative Early Breast Cancer: 4-Year Outcomes From the NATALEE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. onclive.com [onclive.com]

Ribociclib Hydrochloride: A Technical Profile of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, also known as LEE011, is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3][4] Approved by the FDA for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its efficacy is rooted in its specific mechanism of action.[1][2][5][6] This technical guide provides an in-depth analysis of Ribociclib's target selectivity profile, detailing its potent and specific inhibition of the CDK4/6 pathway, summarizing key quantitative data, and outlining the experimental methodologies used to characterize its binding and inhibitory activities.

Core Mechanism of Action: The CDK4/6-Rb Pathway

The progression of the cell cycle from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a critical checkpoint controlled by the Cyclin D–CDK4/6–Retinoblastoma (Rb) pathway.[1][7][8]

-

Activation: In response to mitogenic signals, D-type cyclins are synthesized and form complexes with CDK4 or CDK6.[1][7][9]

-

Phosphorylation: These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][7][10][11]

-

Gene Transcription: Phosphorylation inactivates Rb, causing it to release the E2 transcription factor (E2F).[1][7] The liberated E2F then activates the transcription of genes essential for the G1-to-S phase transition, committing the cell to division.[1][7]

In many cancers, this pathway is dysregulated, leading to unchecked cell proliferation.[1][2][7] Ribociclib is a selective, ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[11][12][13] This action maintains Rb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[5][13][14]

Quantitative Target Selectivity Profile

Ribociclib is distinguished by its high selectivity for CDK4 and CDK6 over other cyclin-dependent kinases and a broader panel of kinases. This specificity is believed to contribute to its manageable safety profile.[1][15][16] Preclinical studies have consistently demonstrated its potent inhibition of the intended targets with significantly less activity against other kinases.

| Target Enzyme | Parameter | Value (nM) | Ribociclib | Palbociclib | Abemaciclib |

| CDK4/Cyclin D1 | IC₅₀ | 10[11][17] | 9-11[17] | 2[17] | |

| CDK6/Cyclin D3 | IC₅₀ | 39[11][17] | 15[17] | 9.9[17] | |

| CDK1/Cyclin B | IC₅₀ | >10,000[11] | - | - | |

| CDK9 | IC₅₀ | - | - | Potent Inhibition[17] | |

| Data compiled from multiple preclinical studies.[11][17] IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

A chemoproteomics study comparing CDK4/6 inhibitors found Ribociclib to be significantly more selective than Palbociclib, which interacted with more than twice as many kinases.[1] Similarly, large-scale kinase panel screening showed that while Ribociclib and Palbociclib have high selectivity for CDK4, Abemaciclib demonstrates affinity for several other kinases.[5]

Experimental Protocols for Determining Target Selectivity

The selectivity of a kinase inhibitor like Ribociclib is determined through a tiered approach involving biochemical assays, competitive binding assays, and cell-based functional screens.[18]

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of the kinase by quantifying the transfer of a phosphate group from ATP to a substrate.[19]

-

Objective: To determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[20]

-

General Protocol:

-

Reagents: Highly purified recombinant kinase (e.g., CDK4/Cyclin D1), a specific peptide or protein substrate, co-factors (ATP, Mg²⁺), and the test inhibitor (Ribociclib) at various concentrations.[19]

-

Reaction: The kinase, substrate, and inhibitor are incubated together in an appropriate buffer system. The reaction is initiated by the addition of ATP.[21]

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is measured. Several detection methods are common:

-

Radiometric Assays (e.g., HotSpot™): Use ³³P-labeled ATP. The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate. The amount of incorporated radioactivity is then measured using a scintillation counter.[22]

-

Fluorescence-Based Assays (e.g., TR-FRET): Employ a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorophore. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the phosphorylated substrate and antibody are in close proximity, generating a measurable signal.[23][24]

-

Luminescence-Based Assays (e.g., ADP-Glo™): Measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity.[25]

-

-

Data Analysis: A dose-response curve is generated by plotting kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[18]

-

Competitive Binding Assays (e.g., KINOMEscan™)

Binding assays measure the ability of a compound to displace a known, tagged ligand from the ATP-binding site of a kinase. This method directly quantifies the binding affinity (Kd) and is used for broad selectivity profiling against hundreds of kinases.[26]

-

Objective: To identify which kinases in a large panel the inhibitor binds to and with what affinity.

-

General Protocol:

-

Platform: A large panel of recombinant human kinases is individually expressed and tagged (e.g., with DNA tags).

-

Competition: The kinases are incubated with an immobilized, active-site-directed ligand and the test inhibitor (Ribociclib) at a fixed concentration (e.g., 1 µM).[5]

-

Quantification: The amount of kinase bound to the immobilized ligand is quantified. If Ribociclib binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

-

Data Analysis: Results are often reported as "% Control" or "% Inhibition". Hits are identified as kinases showing significant reduction in binding to the control ligand. Follow-up experiments are then conducted with varying concentrations of the inhibitor to determine the dissociation constant (Kd).[26]

-

Cell-Based Proliferation Assays

These assays assess the functional consequence of kinase inhibition in a cellular context.

-

Objective: To determine the potency of the inhibitor in cell lines that are dependent on the target kinase for their proliferation.

-

General Protocol:

-

Cell Line Selection: Cancer cell lines known to be dependent on either CDK4 or CDK6 for proliferation are chosen.[27] This dependency can be determined by RNA expression analysis or functional genomics (e.g., shRNA/CRISPR screens).[27]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (Ribociclib).

-

Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability/Proliferation Measurement: The number of viable cells is assessed. Assays that directly or indirectly assess cell number are preferred over metabolic assays (e.g., ATP measurement), which can underestimate the effects of cytostatic agents like CDK4/6 inhibitors.[5][27]

-

Data Analysis: A dose-response curve is plotted to determine the cellular IC₅₀ for inhibition of proliferation. Studies have shown that Ribociclib demonstrates greater activity in CDK4-dependent cells versus CDK6-dependent cells.[5][27]

-

Conclusion

Ribociclib hydrochloride is a potent and highly selective inhibitor of CDK4 and CDK6.[5][12] Quantitative biochemical and binding assays demonstrate its specificity for these primary targets, with minimal activity against a broad range of other kinases. This high degree of selectivity, confirmed in cellular assays, is a key attribute of the molecule. It ensures on-target efficacy by arresting the cell cycle in Rb-positive tumor cells while likely minimizing off-target effects, contributing to its established role and manageable safety profile in the treatment of HR+, HER2- advanced breast cancer.[1][5][16]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer [jhoponline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ethicseido.com [ethicseido.com]

- 15. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]

- 16. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. In vitro kinase assay [protocols.io]

- 22. reactionbiology.com [reactionbiology.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Ribociclib Hydrochloride and Cell Cycle G1 Phase Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, a selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] Its mechanism of action is intrinsically linked to the regulation of the cell cycle, a fundamental process often dysregulated in oncology.[3] Ribociclib's therapeutic effect is primarily driven by its ability to induce a robust arrest of the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[3][4] This document provides an in-depth technical overview of ribociclib's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and workflows.

Core Mechanism of Action: G1 Phase Arrest

The progression from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle is a critical checkpoint controlled by the Cyclin D–CDK4/6–Retinoblastoma (Rb) protein pathway.[5] In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4 or CDK6.[5] This active complex then phosphorylates the Rb protein.[1] Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors, which in turn activate the transcription of genes essential for S-phase entry and DNA replication.[1][4]

Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of CDK4 and CDK6.[4][6] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1] In this state, Rb remains bound to E2F transcription factors, effectively sequestering them and preventing the expression of genes required for cell cycle progression.[4] The direct consequence is a halt in the cell cycle at the G1-S checkpoint, leading to G1 phase arrest and a reduction in tumor cell proliferation.[3][4]

References

- 1. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide: Initial Preclinical and Clinical Studies of Ribociclib Hydrochloride in Neuroblastoma

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations of Ribociclib hydrochloride (formerly LEE011) in the context of neuroblastoma. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in these foundational assessments.

Introduction: Targeting the Cell Cycle in Neuroblastoma

Neuroblastoma, a common extracranial solid tumor in childhood, often exhibits dysregulation of cell cycle control pathways, making them a rational target for therapeutic intervention.[1] The Cyclin D-Cyclin-Dependent Kinase 4/6 (CDK4/6)-Retinoblastoma (Rb) pathway is a critical regulator of the G1 to S phase transition in the cell cycle.[2][3] Aberrations in this pathway are frequently observed in neuroblastoma, suggesting that its inhibition could be a viable therapeutic strategy.[1][4]

Ribociclib (LEE011) is an orally bioavailable, highly specific small-molecule inhibitor of CDK4 and CDK6.[3][5] Initial screenings of large cancer cell line panels identified neuroblastoma as one of the most sensitive cancer types to Ribociclib treatment, prompting further investigation into its potential as a targeted therapy for this pediatric malignancy.[4][6]

Mechanism of Action

Ribociclib functions as an ATP-competitive inhibitor, targeting the kinase activity of both CDK4 and CDK6.[5] In a functional Rb pathway, CDK4 and CDK6 form complexes with Cyclin D. These active complexes then hyperphosphorylate the Retinoblastoma tumor suppressor protein (Rb).[3][7] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase and commit to DNA replication.[7]

By inhibiting CDK4/6, Ribociclib prevents the hyperphosphorylation of Rb.[3][5] Hypophosphorylated Rb remains bound to E2F, repressing the transcription of target genes. This action effectively blocks the cell cycle at the G1/S checkpoint, leading to G1 arrest and a reduction in cellular proliferation.[1][5][8] Studies have also shown that this can induce a state of cellular senescence.[5][6]

Preclinical Efficacy in Neuroblastoma Models

Ribociclib has demonstrated significant anti-proliferative effects in a variety of neuroblastoma cell lines.[5] Initial screenings showed that neuroblastoma cells, particularly those with MYCN amplification, are among the most sensitive to the drug.[4][6] The primary effect is cytostatic, inducing G1 cell cycle arrest and cellular senescence at nanomolar concentrations.[5]

| Parameter | Result | Source |

| Cell Lines Tested | 17 human neuroblastoma-derived cell lines | [5] |

| Sensitive Cell Lines | 12 out of 17 lines showed significant reduction in proliferation | [5] |

| Mean IC₅₀ (Sensitive Lines) | 307 nM | [5] |

| Mechanism of Action | Dose-dependent decrease in phosphorylated Rb and FOXM1 | [5] |

| Cellular Effect | G1 cell cycle arrest, cellular senescence | [5][6] |

| Differentiation Effect | In SK-N-BE(2)C cells, Ribociclib (2µM) induces neuronal differentiation, an effect enhanced by retinoic acid. | [9] |

The in vitro efficacy of Ribociclib has been corroborated in preclinical murine xenograft models of neuroblastoma. The degree of tumor growth delay in these models correlated directly with the in vitro IC₅₀ values of the implanted cell lines.[5]

| Model | Cell Lines | Treatment Regimen | Outcome | Source |

| Subcutaneous Xenograft | BE2C, NB-1643, EBC1 | 200 mg/kg Ribociclib, once daily via oral gavage for 21 days | Significant tumor growth delays. Treatment was well-tolerated with no observed toxicity. Tumor growth resumed after cessation of treatment. | [5] |

Early Phase Clinical Evaluation

A Phase I clinical trial investigated single-agent Ribociclib in pediatric patients with recurrent or refractory neuroblastoma, malignant rhabdoid tumors (MRT), and other solid tumors with alterations in the CDK4/6 pathway.[4][10]

| Parameter | Details | Source |

| Study Identifier | NCT01747876 | [4] |

| Patient Population | 32 patients enrolled; 15 (47%) with neuroblastoma. Median age: 5.5 years. | [4][6] |

| Dose Escalation Cohorts | 280, 350, and 470 mg/m² once daily (3 weeks on / 1 week off) | [10] |

| Recommended Phase II Dose (RP2D) | 350 mg/m² | [4][10] |

| Maximum Tolerated Dose (MTD) | 470 mg/m² | [4][10] |

| Most Common Adverse Events (All Grades) | Neutropenia (72%), Leukopenia (63%), Anemia (44%), Thrombocytopenia (44%) | [10] |

| Preliminary Efficacy (Best Response) | Stable Disease (SD) in 9 of 32 patients overall; 7 of these were neuroblastoma patients. 5 patients maintained SD for over 6 cycles. | [4][6] |

These early clinical results established an acceptable safety profile for Ribociclib in pediatric patients and demonstrated preliminary signs of anti-tumor activity, supporting further investigation.[4][10]

Experimental Protocols

The following sections describe the standard methodologies employed in the preclinical evaluation of Ribociclib.

-

Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2)C, BE2C, NB-1643) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Proliferation Assay (IC₅₀ Determination):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, media is replaced with fresh media containing serial dilutions of Ribociclib hydrochloride or a vehicle control (e.g., DMSO).

-

Plates are incubated for a period of 72 to 120 hours.

-

Cell viability is assessed using a metabolic assay such as CellTiter-Glo® (Promega) or Resazurin, which measures ATP content or metabolic activity, respectively.

-

Luminescence or fluorescence is read on a plate reader.

-

Data are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

-

-

Cells are seeded and treated with various concentrations of Ribociclib for a specified time (e.g., 24 hours).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total Rb, phospho-Rb (Ser780), CDK4, CDK6, and a loading control (e.g., GAPDH or TBP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the pRb/total Rb ratio indicates target engagement.

-

Cells are treated with Ribociclib or vehicle for 24-48 hours.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using modeling software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G0/G1 phase is indicative of G1 arrest.

Conclusion and Future Directions

Initial preclinical studies provide a strong rationale for the clinical development of Ribociclib in neuroblastoma. The compound demonstrates potent and specific inhibition of CDK4/6, leading to G1 cell cycle arrest and reduced proliferation in a significant subset of neuroblastoma cell lines and in vivo models.[5] Early phase clinical data in pediatric patients confirm a manageable safety profile and show preliminary signs of clinical activity, primarily disease stabilization.[4][10]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Ribociclib therapy. Given that Ribociclib is primarily cytostatic, its use in combination with other agents, such as conventional chemotherapy or other targeted therapies, may be necessary to achieve more robust and durable responses in high-risk neuroblastoma.[4][9] Combination strategies are currently under investigation to enhance treatment efficacy and overcome potential resistance mechanisms.[2][4]

References

- 1. Inhibition of CDK4/6 as a novel therapeutic option for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 10. A Phase I Study of the CDK4/6 Inhibitor Ribociclib (LEE011) in Pediatric Patients with Malignant Rhabdoid Tumors, Neuroblastoma, and Other Solid Tumors - Institut Curie [curie.fr]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Ribociclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Ribociclib hydrochloride (also known as LEE011), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] The protocols detailed below are foundational for assessing its anti-proliferative and cell cycle arrest capabilities in cancer cell lines.

Mechanism of Action

Ribociclib is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of CDK4 and CDK6.[2][3] These kinases, when complexed with Cyclin D, play a crucial role in the G1 to S phase transition of the cell cycle.[4] The primary cellular pathway affected is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[5] By inhibiting CDK4/6, Ribociclib prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[6] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and cell cycle progression.[5][7] The ultimate result is an arrest of the cell cycle in the G1 phase, which inhibits tumor cell proliferation.[5][6]

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8 or MTT)

This assay determines the cytotoxic and anti-proliferative effects of Ribociclib and is used to calculate the half-maximal inhibitory concentration (IC50).

Workflow:

Protocol (based on CCK-8):

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1,000-2,000 cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS).[8][9]

-

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Drug Preparation: Prepare a 10 mM stock solution of Ribociclib hydrochloride in DMSO.[8] Create a series of dilutions in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from 0 to 20 µM.[8] A vehicle control (0.1% DMSO) should be included.[8]

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Ribociclib.

-

Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72, 96 hours).[8][10]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]

-

Final Incubation: Incubate for 1-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Ribociclib treatment.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: After 24 hours, treat the cells with Ribociclib at concentrations around the determined IC50 value (e.g., 100 nM, 250 nM, 500 nM) for 24-48 hours.[11]

-

Harvesting: Detach cells using trypsin, and collect them by centrifugation. Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. Ribociclib treatment is expected to cause a dose-dependent accumulation of cells in the G0/G1 phase.[11]

Western Blot Analysis

This technique is used to measure changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes. Treat with Ribociclib as described for the cell cycle analysis for 24-72 hours.[8]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key targets include:

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

Data Presentation

The following tables summarize quantitative data for Ribociclib from various in vitro studies.

Table 1: IC50 and GI50 Values of Ribociclib in Various Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 / GI50 Value | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | 72 hours | 11 µM | [10] |

| MCF-7 | Breast Cancer | MTT Assay | 72 hours | 20 µM | [10] |

| Neuroblastoma | Neuroblastoma | Growth Inhibition | ~100 hours | Mean: 307 nM (sensitive lines) | [1][11] |

| DFSP105 | Dermatofibrosarcoma | Growth Inhibition | 24 hours | GI50: 276 nM | [1] |

| Myoblast | Rhabdomyosarcoma | Growth Inhibition | 72 hours | IC50: 1035 nM | [1] |

| IMRS | Rhabdomyosarcoma | Growth Inhibition | 72 hours | IC50: 873 nM | [1] |

Table 2: Ribociclib In Vitro Assay Parameters

| Assay Type | Cell Line | Concentration Range | Incubation Time | Key Observations | Reference |

| Cell Viability | MDA-MB-231 | 0 - 20.0 µM | 0 - 144 hours | Dose- and time-dependent decrease in viability | [8] |

| Cell Cycle | BE2C, IMR5 | 100 nM - 1 µM | 24 - 48 hours | Dose-dependent G0/G1 phase arrest | [11] |

| Western Blot | MDA-MB-231 | 0 - 20.0 µM | 72 hours | Decreased p-Rb, CDK4, CDK6, E2F1 | [8] |

| Colony Formation | MDA-MB-231 | 0 - 10.0 µM | 2 weeks | Dose-dependent inhibition of colony formation | [8] |

| Apoptosis | Neuroblastoma | Not specified | 16 hours | Assessed by Caspase 3/7 activation | [11] |

Logical Relationships of Assays

The selection of assays and their sequence is critical for a thorough in vitro evaluation of Ribociclib. A typical workflow begins with broad screening followed by more detailed mechanistic studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetechindia.com [lifetechindia.com]

Application Notes and Protocols for Determining Ribociclib Hydrochloride IC50 in Cancer Cell Lines

Introduction